N1-(4-fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-(4-fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two key structural motifs: a 4-fluorobenzyl group at the N1 position and a phenylsulfonylpiperidine ethyl chain at the N2 position.
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S/c23-18-11-9-17(10-12-18)16-25-22(28)21(27)24-14-13-19-6-4-5-15-26(19)31(29,30)20-7-2-1-3-8-20/h1-3,7-12,19H,4-6,13-16H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKPQGBSNJXWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a piperidine ring, a fluorobenzyl group, and a phenylsulfonyl moiety. The molecular formula is C20H24FN3O3S, with a molecular weight of approximately 397.48 g/mol. The incorporation of a fluorine atom enhances lipophilicity and metabolic stability, which may contribute to its biological efficacy.
This compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form hydrogen bonds with amino acid residues, while the fluorobenzyl group interacts with hydrophobic pockets in proteins. These interactions can modulate enzyme activity or receptor function, leading to therapeutic effects.
Anti-inflammatory Effects
Recent studies have demonstrated that this compound possesses anti-inflammatory properties . For instance, in experiments using RAW264.7 cells, it was shown to significantly inhibit LPS-induced nitric oxide (NO) production. The results indicated that after treatment with the compound, NO production was reduced to 49.19 ± 1.50%, compared to 68.32 ± 2.69% for the reference standard PDTC . This suggests that the compound may be beneficial in conditions characterized by inflammation.
Antitumor Activity
The compound has also been evaluated for its antitumor activity . Research indicates that derivatives containing the phenylsulfonyl group exhibit improved antitumor effects compared to their counterparts lacking this moiety. This enhancement is attributed to the ability of the sulfonamide group to interact with various biological targets involved in tumor growth and proliferation .
Study 1: In Vivo Evaluation
A study conducted on mice demonstrated that this compound showed promising results in reducing tumor size when administered in therapeutic doses. The compound was found to induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent.
Study 2: Enzyme Interaction Studies
In vitro studies have shown that this compound acts as an inhibitor of certain enzymes involved in inflammatory pathways. For example, it was tested against cyclooxygenase (COX) enzymes and exhibited significant inhibitory activity, further supporting its role as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| N1-(4-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide | Similar structure with chlorine | Moderate anti-inflammatory effects | Chlorine substitution reduces lipophilicity |
| N1-(4-methylbenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide | Similar structure with methyl | Lower antitumor activity | Methyl group affects binding affinity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzyl Groups
N1-(2-Chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898415-29-7)
- Structural Differences : Replaces the 4-fluorobenzyl group with a 2-chlorobenzyl moiety.
- Impact : The chloro substituent at the ortho position increases steric hindrance and lipophilicity compared to the para-fluoro group in the target compound. This may alter receptor binding or metabolic stability .
- Molecular Weight: 482.0 g/mol (vs.
N1-(2-Methylbenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898445-31-3)
Analogues with Varied Sulfonylpiperidine Moieties
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Structural Differences : Replaces the phenylsulfonylpiperidine chain with a pyridin-2-yl ethyl group and introduces 2,4-dimethoxybenzyl at N1.
- Methoxy groups on the benzyl ring improve metabolic stability, as evidenced by rapid hepatic metabolism without amide hydrolysis .
- Regulatory Status: Approved globally as a flavoring agent (FEMA 4233) with a NOEL of 100 mg/kg bw/day, indicating robust safety margins .
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
Analogues with Diverse Aromatic Substitutions
N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 23)
- Structural Differences : Features a 3-chloro-5-fluorophenyl group and 4-methoxyphenethyl chain.
- Synthesis & Properties :
Medicinal Chemistry Analogues
BNM-III-170 (HIV Entry Inhibitor)
- Structural Differences: Contains a 4-chloro-3-fluorophenyl group and a guanidinomethyl-indenyl chain.
Key Comparative Data
Q & A
Basic Research Question
- pH Stability Studies : Incubate compounds in buffers (pH 2–8) and monitor degradation via UPLC-MS over 24–72 hours .
- Plasma Stability : Assess metabolic breakdown in human plasma (37°C) using LC-TOF/MS to detect hydrolyzed products (e.g., free piperidine or benzyl fragments) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for most oxalamides) to guide storage conditions .
How can low synthetic yields (<40%) in oxalamide coupling reactions be optimized?
Advanced Research Question
Low yields (e.g., 36% for compound 13 in ) result from steric hindrance or side reactions. Optimization strategies:
- Coupling Reagents : Replace TBTU with HATU or DMTMM for higher efficiency in bulky intermediates .
- Solvent Screening : Use DMF or DCM with 2% DMPU to enhance solubility of hydrophobic intermediates .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 6 hours to 30 minutes) and improve regioselectivity .
What safety protocols are critical when handling phenylsulfonyl-containing intermediates?
Basic Research Question
Phenylsulfonyl groups pose reactivity risks. Key protocols:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during sulfonylation reactions to avoid inhalation of SO2 byproducts .
- Waste Disposal : Neutralize acidic residues with NaHCO3 before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
